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Compound of Interest

Compound Name: 1-Methoxy-4-methylphenazine

Cat. No.: B15486070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

approaches applicable to the study of a-methoxy-4-methylphenazine. While specific

experimental and computational data for this exact molecule are not readily available in

published literature, this document outlines the expected properties and detailed

methodologies for its analysis based on extensive research on analogous phenazine

derivatives.[1][2][3][4]

Introduction to Phenazines and a-Methoxy-4-
methylphenazine
Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse

biological and electronic properties.[4] The introduction of substituents, such as methoxy and

methyl groups, can significantly modulate these properties, making them promising candidates

for applications in medicinal chemistry and materials science. This guide focuses on a

representative isomer, 1-methoxy-4-methylphenazine, to explore the theoretical

underpinnings of its structure and reactivity.

Theoretical Molecular Structure
The structure of 1-methoxy-4-methylphenazine is based on the tricyclic phenazine core. The

methoxy (-OCH₃) group at position 1 and the methyl (-CH₃) group at position 4 are expected to
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influence the electronic distribution and steric profile of the molecule.

Caption: Molecular structure of 1-methoxy-4-methylphenazine.

Computational Methodology
The theoretical investigation of a-methoxy-4-methylphenazine would primarily involve Density

Functional Theory (DFT) calculations. These studies are crucial for understanding the

molecule's electronic structure, spectroscopic properties, and reactivity.

Computational Workflow
A typical computational workflow for analyzing a-methoxy-4-methylphenazine is depicted

below.

Initial Structure Generation

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Frequency Calculation
(Confirmation of Minimum Energy)

Electronic Properties Calculation
(HOMO, LUMO, ESP)

Spectroscopic Simulations
(IR, UV-Vis, NMR)

Reactivity Descriptors
(Fukui Functions, etc.)

Data Analysis and Interpretation
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Caption: A generalized workflow for the computational study of a-methoxy-4-methylphenazine.

Detailed Protocols
Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

Geometry Optimization: The initial structure of 1-methoxy-4-methylphenazine would be

optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the

ground state geometry.

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy

minimum, frequency calculations are performed at the same level of theory. The absence of

imaginary frequencies indicates a stable structure.

Electronic Properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to

determine the molecule's electronic reactivity and kinetic stability.

Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron

density distribution and identify potential sites for electrophilic and nucleophilic attack.

Spectroscopic Simulations:

Infrared (IR) Spectroscopy: Vibrational frequencies are calculated to predict the IR

spectrum.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the

electronic transitions and predict the UV-Vis absorption spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic

Orbital (GIAO) method is used to calculate the NMR chemical shifts.
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Predicted Quantitative Data
Based on studies of similarly substituted phenazines, the following tables summarize the types

of quantitative data that would be expected from a computational analysis of 1-methoxy-4-
methylphenazine.

Table 1: Predicted Geometrical Parameters
Parameter Predicted Value Range

C-C bond lengths (aromatic) 1.38 - 1.42 Å

C-N bond lengths 1.33 - 1.37 Å

C-O bond length 1.35 - 1.39 Å

C-H bond lengths 1.08 - 1.10 Å

Dihedral angles (ring) < 5° (indicating planarity)

Table 2: Predicted Electronic Properties
Property Predicted Value Range Significance

HOMO Energy -5.5 to -6.5 eV Electron-donating ability

LUMO Energy -1.5 to -2.5 eV Electron-accepting ability

HOMO-LUMO Gap 3.5 to 4.5 eV
Chemical reactivity and

stability

Dipole Moment 1.5 to 2.5 Debye Molecular polarity

Table 3: Predicted Spectroscopic Data
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Spectrum Key Predicted Peaks

IR

C-H stretching (aromatic): ~3050-3100 cm⁻¹C-H

stretching (aliphatic): ~2850-2960 cm⁻¹C=N

stretching: ~1620-1650 cm⁻¹C=C stretching

(aromatic): ~1450-1600 cm⁻¹C-O stretching:

~1230-1270 cm⁻¹

UV-Vis λmax: ~350-400 nm (π → π* transitions)

¹H NMR

Aromatic protons: δ 7.5 - 8.5 ppmMethoxy

protons: δ 3.9 - 4.2 ppmMethyl protons: δ 2.4 -

2.7 ppm

¹³C NMR

Aromatic carbons: δ 120 - 150 ppmMethoxy

carbon: δ 55 - 60 ppmMethyl carbon: δ 15 - 20

ppm

Experimental Protocols for Synthesis and
Characterization
While this guide focuses on theoretical aspects, a brief outline of the experimental procedures

necessary to validate the computational findings is provided below.

Synthetic Pathway
A plausible synthetic route for 1-methoxy-4-methylphenazine could involve the condensation

of a substituted o-phenylenediamine with a substituted o-benzoquinone.

Substituted
o-phenylenediamine

a-Methoxy-4-methylphenazine

 Condensation 

Substituted
o-benzoquinone

Click to download full resolution via product page

Caption: A generalized synthetic pathway for a-methoxy-4-methylphenazine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15486070?utm_src=pdf-body
https://www.benchchem.com/product/b15486070?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the

molecular structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) and UV-Visible Spectroscopy: To identify functional groups and study electronic

transitions, allowing for direct comparison with simulated spectra.

X-ray Crystallography: To determine the precise three-dimensional structure, including bond

lengths and angles, for validation of the optimized geometry.

Conclusion
This technical guide provides a framework for the theoretical and computational investigation of

a-methoxy-4-methylphenazine. By leveraging established DFT methods and drawing parallels

with related phenazine derivatives, researchers can gain significant insights into the structural,

electronic, and spectroscopic properties of this molecule. The outlined protocols serve as a

robust starting point for future in-silico and experimental studies, which are essential for

unlocking the potential of this compound in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Theoretical and Computational Guide to a-Methoxy-4-
methylphenazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486070#a-methoxy-4-methylphenazine-
theoretical-and-computational-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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